

Oleic diethanolamide CAS number 93-83-4 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oleic diethanolamide*

Cat. No.: *B148201*

[Get Quote](#)

An In-depth Technical Guide to **Oleic Diethanolamide** (CAS 93-83-4)

Introduction

Oleic diethanolamide, with the Chemical Abstracts Service (CAS) number 93-83-4, is a nonionic surfactant belonging to the alkanolamide family. It is synthesized from the reaction of oleic acid, a monounsaturated omega-9 fatty acid, with diethanolamine.^{[1][2]} This compound is widely recognized for its excellent emulsifying, viscosity-enhancing, foam-stabilizing, and corrosion-inhibiting properties.^{[3][4]} Its versatility makes it a valuable component in a wide array of industrial and commercial products, from personal care and cosmetics to metalworking fluids and detergents.^{[5][6]} This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and key applications for professionals in research and development.

Physicochemical Properties

Oleic diethanolamide typically presents as a yellow to amber, viscous liquid or a semi-solid at room temperature.^{[1][3]} Its molecular structure, featuring a long, hydrophobic oleyl chain and a hydrophilic diethanolamine head, imparts its characteristic surfactant properties. A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Properties of **Oleic Diethanolamide** (CAS 93-83-4)

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₄₃ NO ₃	[7]
Molecular Weight	369.58 - 369.6 g/mol	[7][8]
Appearance	Yellow to amber viscous liquid or semi-solid	[1][3]
Density	0.96 - 0.97 g/cm ³	[9][10]
Boiling Point	525.6 °C at 760 mmHg	
Melting Point	-18 °C to 54 °C (Varies with purity)	[4][10]
Flash Point	94 °C to 271.7 °C (Varies with method)	[11]
Solubility	Dispersible or slightly soluble in water; Soluble in oils and organic solvents	[1][2][3]
pH (1-3% aqueous solution)	8.0 - 11.0	[3][9]
XLogP3	4.8 - 5.8	[8][12]

Experimental Protocols

The synthesis of **Oleic diethanolamide** can be achieved through several methods, primarily direct amidation. Both chemical and enzymatic routes are employed, with the latter gaining traction as a more sustainable "green" alternative.

Chemical Synthesis (Direct Amidation)

This is the traditional commercial method for producing **Oleic diethanolamide**.

Methodology:

- Reactant Charging: Equimolar quantities of oleic acid and diethanolamine are charged into a reaction vessel equipped with a stirrer, a heating mantle, and a condenser for water removal.

- **Inert Atmosphere:** The system is flushed with an inert gas, such as nitrogen, to prevent oxidation and side reactions at high temperatures.
- **Heating and Reaction:** The mixture is heated to approximately 180-182 °C while being continuously stirred.
- **Water Removal:** The reaction produces water as a byproduct, which is continuously removed from the reaction vessel to drive the equilibrium towards the formation of the amide.
- **Reaction Monitoring:** The reaction is maintained at this temperature for a period of 2-3 hours. Progress can be monitored by measuring the acid value of the mixture.
- **Cooling and Purification:** Once the reaction is complete, the mixture is cooled. The resulting product is **Oleic diethanolamide**, which may also contain a significant amount of ester byproducts.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in a purer product with fewer byproducts. Lipases are commonly used as biocatalysts.

Methodology:

- **Substrate Preparation:** Oleic acid (OA) and diethanolamine (DEA) are dissolved in a suitable organic solvent, such as n-hexane, in a stoppered flask.[\[13\]](#) Solvent-free systems have also been developed where an excess of diethanolamine can act as the solvent.[\[14\]](#)[\[15\]](#)
- **Enzyme Addition:** An immobilized lipase (e.g., from *Thermomyces lanuginosus* or *Bacillus subtilis*) is added to the substrate mixture.[\[13\]](#)[\[16\]](#)[\[17\]](#)
- **Incubation:** The reaction mixture is incubated in an orbital shaker at a controlled temperature (e.g., 55-65 °C) and agitation speed (e.g., 350 rpm) for a specified duration (e.g., 12-48 hours).[\[13\]](#)[\[16\]](#)
- **Optimization:** Reaction parameters such as substrate molar ratio (DEA/OA), enzyme concentration, temperature, and reaction time are optimized to maximize the conversion of

oleic acid.[14][16] Studies show optimal DEA/OA molar ratios can range from 3:1 to 7:1.[13][14]

- Product Recovery: After the reaction, the immobilized enzyme is filtered out for reuse. The solvent is evaporated, and the resulting oleoyl-diethanolamide is collected.
- Analysis: The final product is characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the amide bond.[14][16]

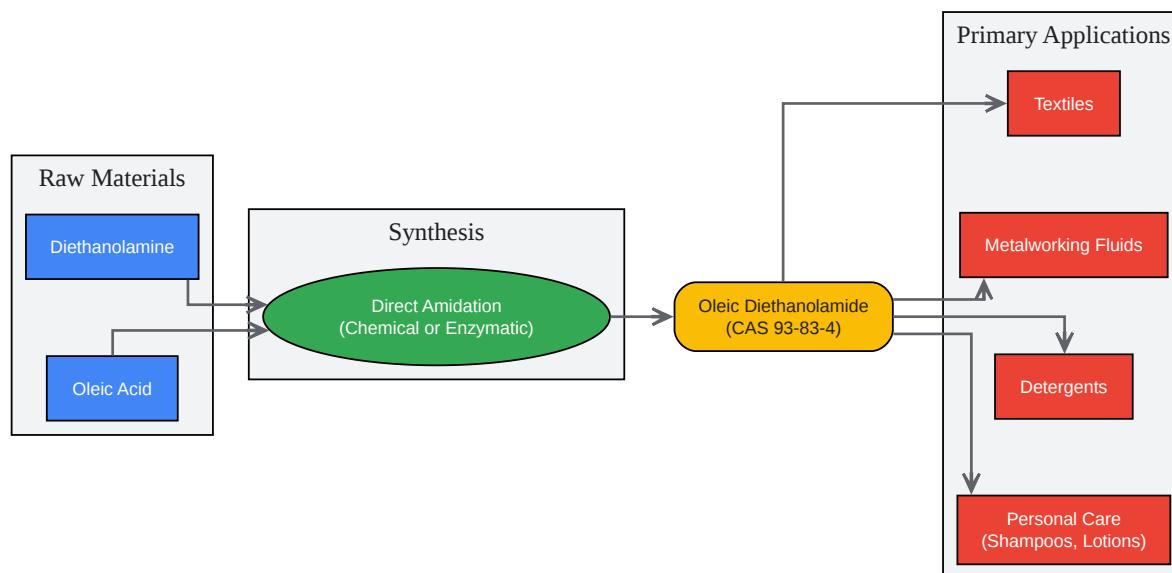
Applications and Biological Interactions

While primarily an industrial surfactant, **Oleic diethanolamide**'s structural similarity to endogenous fatty acid ethanolamides, such as oleoylethanolamide (OEA), suggests potential biological interactions relevant to drug development.

Industrial Applications

- Personal Care: Used as a foam booster, viscosity builder, and emulsifier in shampoos, body cleansers, and lotions.[5]
- Detergents: Acts as a detergency booster and stabilizing agent in household and industrial cleaning products.[3]
- Metalworking Fluids: Functions as a lubricant, anti-rust agent, and corrosion inhibitor in cutting oils and coolants.[4][6]
- Textiles: Employed as a softening, anti-static, and leveling agent in textile processing.[5][6]
- Other Uses: It also serves as an emulsifier in agricultural preparations, a pigment dispersant in paints, and in emulsion polymerization.

Biological Context and Relevance

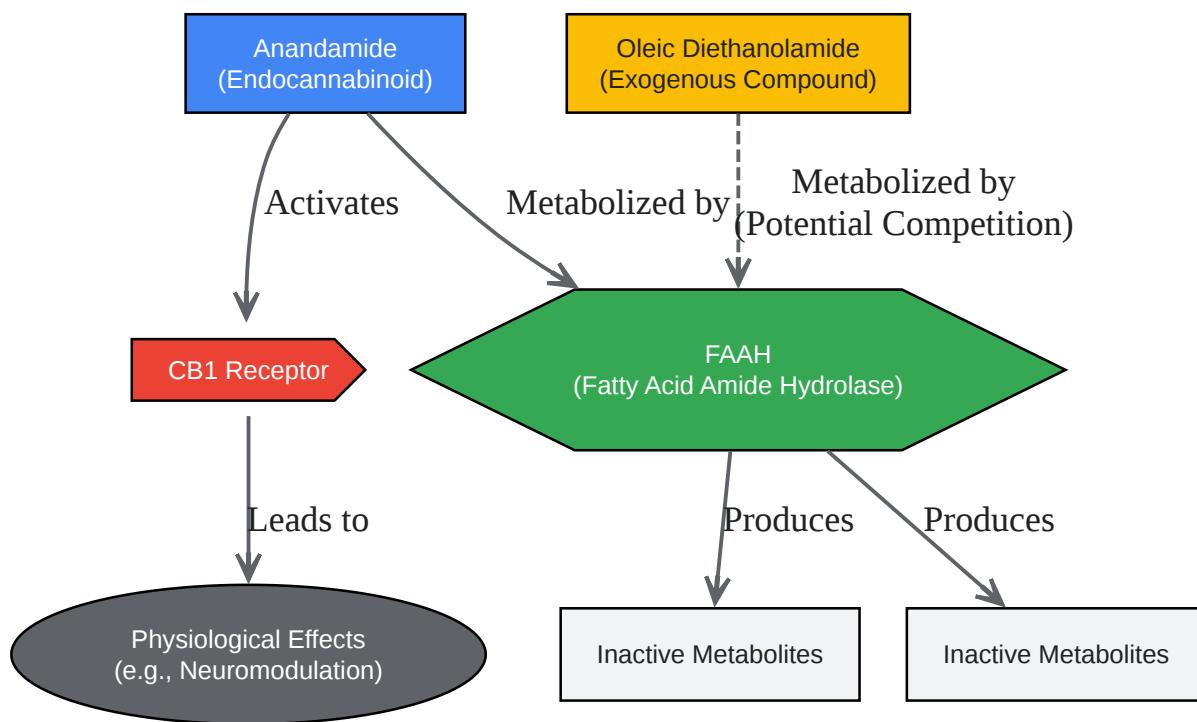

Oleic diethanolamide belongs to a class of compounds related to endocannabinoids. While research on **Oleic diethanolamide** itself is limited, its close relative, oleoylethanolamide (OEA), is a known endogenous lipid mediator that regulates food intake and lipid metabolism by activating the PPAR- α receptor.[18][19]

Some studies have postulated that oleamide (a related primary amide) and its derivatives may interact with the endocannabinoid system. **Oleic diethanolamide** is metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH), the same enzyme that degrades the endocannabinoid anandamide. This shared metabolic pathway suggests a potential for **Oleic diethanolamide** to influence the levels and effects of anandamide by competing for FAAH.[20]

Visualizations

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of **Oleic diethanolamide** to its primary industrial applications.



[Click to download full resolution via product page](#)

Caption: Workflow of **Oleic Diethanolamide** from raw materials to industrial applications.

Potential Biological Interaction Pathway

This diagram illustrates the logical relationship between **Oleic diethanolamide** and the endocannabinoid system through their shared metabolic enzyme, FAAH.

[Click to download full resolution via product page](#)

Caption: Shared metabolic pathway for Anandamide and **Oleic Diethanolamide** via FAAH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 93-83-4: Oleic acid diethanolamide | CymitQuimica [cymitquimica.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Oleic Diethanolamide Manufacturer,Supplier,Exporter [mohiniorganics.in]
- 4. nanotrun.com [nanotrun.com]
- 5. grahamchemical.com [grahamchemical.com]
- 6. pacifictexchem.in [pacifictexchem.in]
- 7. Oleic diethanolamide [webbook.nist.gov]
- 8. Oleic acid diethanolamide | C22H43NO3 | CID 5371728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alfonal OL - Oleic acid diethanolamide (Oleamide DEA) - Enaspol a. s. - Manufacturer of Innovative and Sustainable Surfactants [enaspol.eu]
- 10. bocsci.com [bocsci.com]
- 11. echemi.com [echemi.com]
- 12. chemeo.com [chemeo.com]
- 13. orientjchem.org [orientjchem.org]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Oleic Diethanolamide (CAS 93-83-4) - Research Grade [benchchem.com]
- 18. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oleic acid-derived oleoylethanolamide: A nutritional science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atamankimya.com [atamankimya.com]
- To cite this document: BenchChem. [Oleic diethanolamide CAS number 93-83-4 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148201#oleic-diethanolamide-cas-number-93-83-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com